

Application Notes and Protocols for Developing a PTX3 Knockout Mouse Model

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Compound of Interest

Compound Name: PTX3 protein

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These application notes provide a comprehensive guide for the development and validation of a Pentraxin 3 (PTX3) knockout mouse model. This document includes detailed experimental protocols, quantitative data presentation on knockout phenotypes, and visualizations of the experimental workflow and relevant signaling pathways.

Introduction to PTX3

Pentraxin 3 (PTX3) is a crucial component of the innate immune system, acting as a soluble pattern recognition receptor.^[1] It is rapidly produced by various cells, including mononuclear phagocytes, dendritic cells, fibroblasts, and endothelial cells, in response to inflammatory stimuli such as Toll-like receptor (TLR) engagement, TNF- α , and IL-1 β .^[1] PTX3 plays a significant role in orchestrating the inflammatory response, complement activation, and tissue remodeling.^[2] Genetic deletion of PTX3 in mice has revealed its non-redundant roles in female fertility, angiogenesis, and the immune response to pathogens.

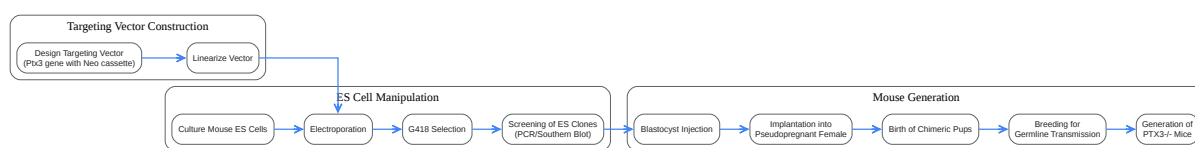
Generation of PTX3 Knockout Mice via Homologous Recombination in Embryonic Stem (ES) Cells

This section outlines the conventional gene-targeting approach to generate PTX3 knockout mice. The strategy involves the design of a targeting vector to disrupt the Ptx3 gene,

electroporation of this vector into embryonic stem (ES) cells, selection of correctly targeted clones, and subsequent generation of chimeric and germline-transmitting mice.

Experimental Workflow

The overall workflow for generating a PTX3 knockout mouse model is depicted below.



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Figure 1: Experimental workflow for generating PTX3 knockout mice.

Protocol: Targeting Vector Construction

The targeting vector is designed to replace a critical exon of the Ptx3 gene with a neomycin resistance cassette (neo), leading to a null allele. The murine Ptx3 gene is located on chromosome 3 and consists of three exons.[2] Targeting exon 2, which encodes the N-terminal domain, is a common strategy.

- Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from a 129/Sv mouse embryonic stem cell line.
- PCR Amplification of Homology Arms:
 - Amplify a ~3-4 kb fragment upstream of Ptx3 exon 2 as the 5' homology arm.
 - Amplify a ~3-4 kb fragment downstream of Ptx3 exon 2 as the 3' homology arm.

- Vector Assembly:
 - Clone the 5' and 3' homology arms into a targeting vector backbone (e.g., pPNT) flanking a LoxP-flanked neomycin resistance cassette (neo).
 - The neo cassette allows for positive selection of transfected ES cells with G418.
 - A thymidine kinase (tk) cassette can be included outside the homology arms for negative selection against non-homologous recombination events.
- Vector Linearization: Prior to electroporation, linearize the targeting vector with a unique restriction enzyme that cuts outside the homology arms.

Protocol: ES Cell Culture and Electroporation

- ES Cell Culture:
 - Culture 129/Sv-derived ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
 - Maintain the cells in DMEM supplemented with 15% FBS, L-glutamine, non-essential amino acids, β -mercaptoethanol, and leukemia inhibitory factor (LIF).[3]
- Electroporation:
 - Harvest exponentially growing ES cells and resuspend them in electroporation buffer.
 - Mix approximately 1×10^7 ES cells with 25-30 μ g of the linearized targeting vector.[4]
 - Electroporate the cell suspension using a gene pulser (e.g., at 0.24 kV and 500 μ FD).[4]
 - Plate the electroporated cells onto G418-resistant MEF feeder layers.[4]

Protocol: Selection and Screening of Targeted ES Clones

- G418 Selection: After 24-48 hours, begin selection by adding G418 (250-400 μ g/mL) to the culture medium.[3]

- Colony Picking: After 7-10 days of selection, individual G418-resistant ES cell colonies will be visible. Pick well-formed colonies and expand them in 96-well plates.[4]
- Screening for Homologous Recombination:
 - DNA Isolation: Prepare genomic DNA from each expanded ES cell clone.
 - PCR Screening: Use a combination of primers specific to the neo cassette and the genomic region outside the targeting vector to identify potentially targeted clones.
 - Southern Blot Analysis: Confirm homologous recombination in PCR-positive clones by Southern blotting. Digest genomic DNA with a suitable restriction enzyme and probe with a radiolabeled DNA fragment that hybridizes to a region outside the targeting construct. This will distinguish between homologous and random integration events.

Protocol: Chimera Generation

- Blastocyst Injection:
 - Expand confirmed PTX3+/- ES cell clones.
 - Harvest blastocysts from superovulated C57BL/6J female mice at 3.5 days post-coitum.
 - Inject 10-15 targeted ES cells into the blastocoel of each blastocyst.[5]
- Embryo Transfer:
 - Surgically transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice (2.5 days post-coitum with a vasectomized male).[5]
- Identification of Chimeras: Pups born from the recipient females will be chimeras, identifiable by their coat color (a mix of agouti from the 129/Sv ES cells and black from the C57BL/6J blastocyst).

Protocol: Germline Transmission and Generation of Homozygous Knockouts

- Breeding Chimeras: Mate high-percentage male chimeras with wild-type C57BL/6J females.

- Genotyping Offspring: Genotype the agouti offspring by PCR to identify heterozygous (PTX3+/-) mice carrying the targeted allele.
- Generating Homozygous Knockouts: Intercross PTX3+/- mice to obtain homozygous (PTX3-/-) knockout mice, heterozygous (PTX3+/-) mice, and wild-type (PTX3+/+) littermates.

Validation of PTX3 Knockout Mice

Protocol: Genotyping by PCR

A three-primer PCR strategy can be used to distinguish between wild-type, heterozygous, and homozygous knockout alleles in a single reaction.

- DNA Extraction: Extract genomic DNA from tail biopsies or ear punches.
- PCR Primers:
 - Forward Primer (WT & KO): Design a forward primer in the genomic region upstream of the targeted exon (outside the 5' homology arm).
 - Reverse Primer (WT): Design a reverse primer within the targeted exon.
 - Reverse Primer (KO): Design a reverse primer within the neo cassette.
- PCR Conditions:
 - Use a standard PCR master mix.
 - Cycling conditions:
 - Initial denaturation: 94°C for 3 minutes.
 - 30-35 cycles of:
 - Denaturation: 94°C for 30 seconds.
 - Annealing: 55-60°C for 30 seconds.
 - Extension: 72°C for 1 minute.

- Final extension: 72°C for 5 minutes.
- Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose gel. The expected band sizes will differentiate the genotypes.

Confirmation of PTX3 Absence

- Western Blot: Analyze protein lysates from various tissues of PTX3^{-/-} mice to confirm the absence of the **PTX3 protein**.
- ELISA: Measure PTX3 levels in the plasma of wild-type and knockout mice to confirm its absence in the circulation of PTX3^{-/-} animals.

Phenotypic Characterization of PTX3 Knockout Mice

PTX3 knockout mice exhibit distinct phenotypes, particularly related to female fertility and angiogenesis.

Female Subfertility

PTX3^{-/-} female mice are subfertile due to defects in the cumulus oophorus extracellular matrix, which is essential for fertilization.[\[6\]](#)[\[7\]](#)

Phenotype	Wild-Type (PTX3 ^{+/+})	PTX3 Knockout (PTX3 ^{-/-})	Reference
Litter Size	~7-8 pups	~2-3 pups	[6]
Fertilization Rate	Normal	Significantly reduced	[6] [7]
Cumulus-Oocyte Complex Integrity	Intact	Disrupted, cumulus cells detach from the oocyte	[6] [7]

Altered Angiogenesis

PTX3 knockout mice show impaired angiogenesis in response to ischemic injury.[\[8\]](#)[\[9\]](#)

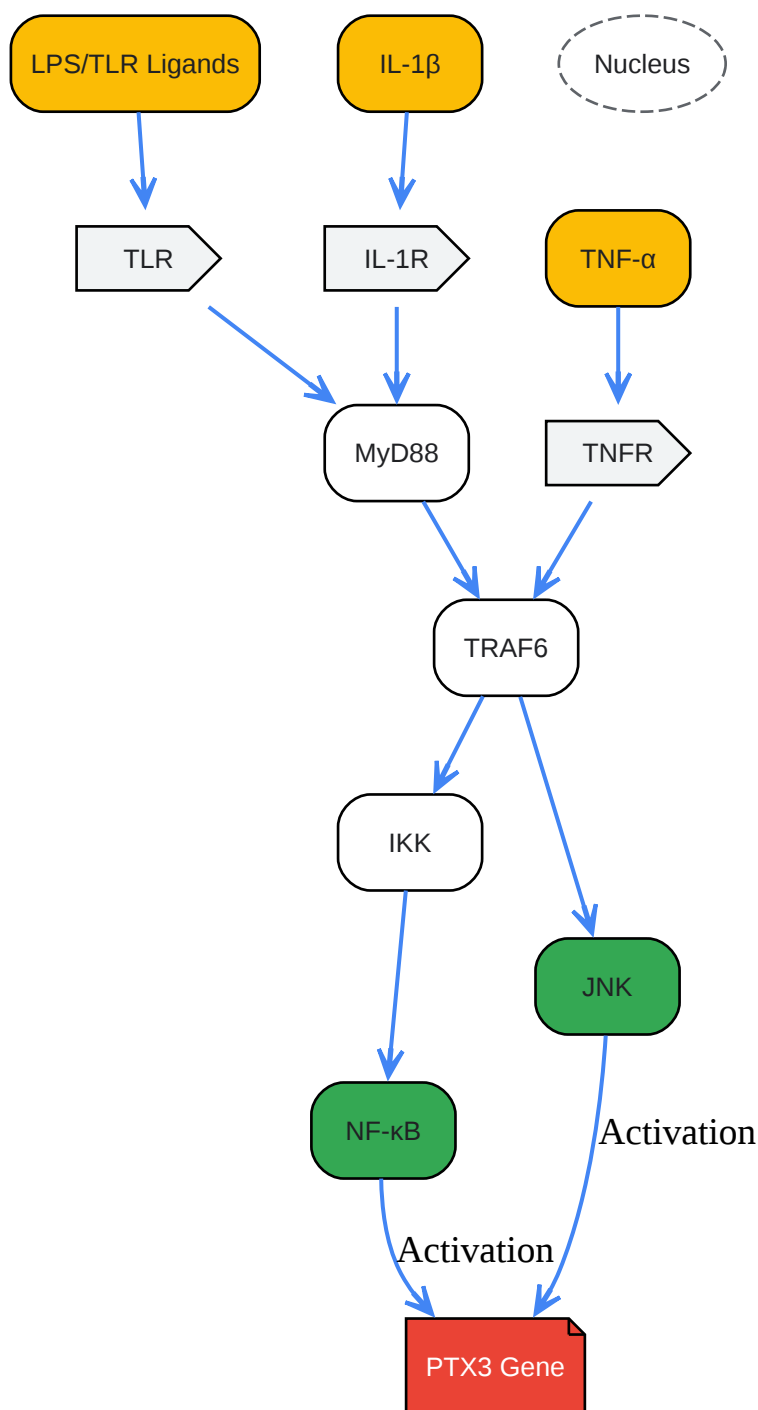
Phenotype (Post-Ischemic Stroke)	Wild-Type (PTX3+/+)	PTX3 Knockout (PTX3-/-)	Reference
Vascular Density (PECAM-1 staining)	Baseline	Significantly reduced at 14 days post-MCAo	[8]
Newly Formed Blood Vessels (BrdU/PECAM-1)	Present	Significantly reduced at 14 days post-MCAo	[8][10]
VEGFR2 Expression	Baseline	Significantly reduced at 14 days post-MCAo	[8][10]

PTX3 Signaling Pathways

PTX3 expression is induced by pro-inflammatory signals and it functions by interacting with various ligands, including complement components and growth factors.

Regulation of PTX3 Expression

The expression of the Ptx3 gene is primarily regulated by the NF- κ B and JNK signaling pathways in response to stimuli like IL-1, TNF- α , and TLR ligands.[2]

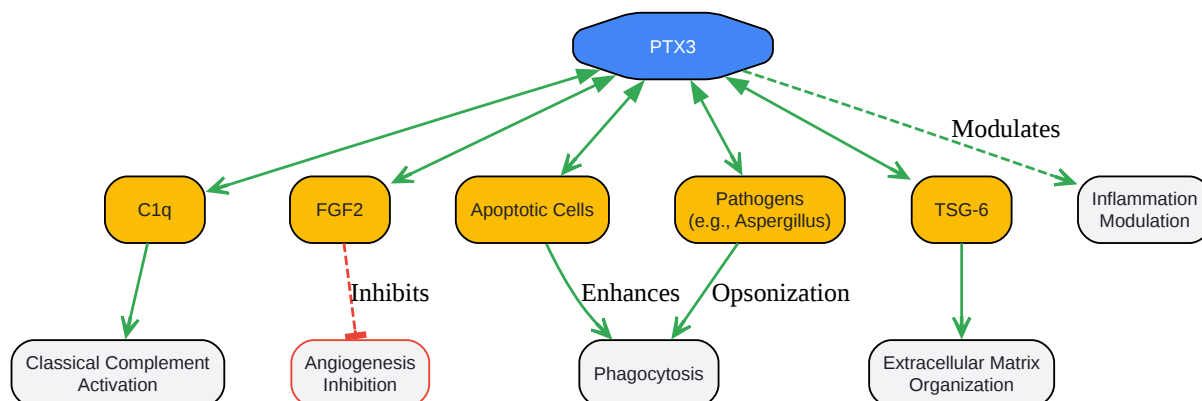


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Figure 2: Simplified signaling pathway for the regulation of PTX3 expression.

Effector Functions of PTX3

PTX3 exerts its biological effects by binding to a variety of molecules, thereby modulating the complement cascade, inflammation, and tissue remodeling.



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Figure 3: Overview of PTX3 interactions and downstream functions.

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